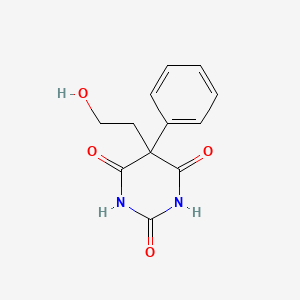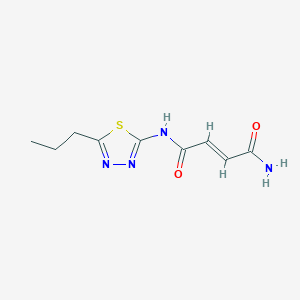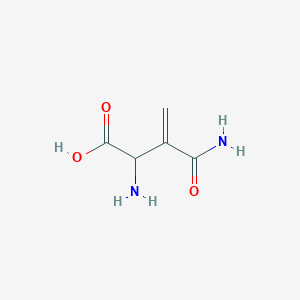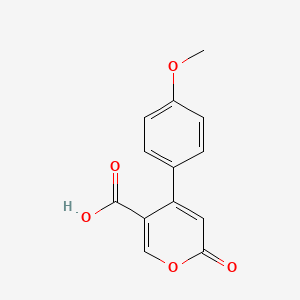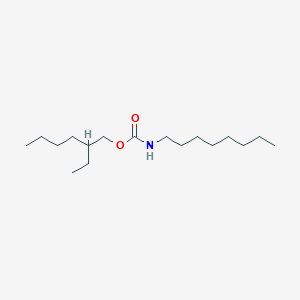
2-Ethylhexyl octylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethylhexyl octylcarbamate is a chemical compound known for its versatile applications in various industries. It is an ester formed from the reaction of 2-ethylhexanol and octylcarbamic acid. This compound is primarily used in the formulation of personal care products, such as sunscreens and lotions, due to its excellent emollient properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-ethylhexyl octylcarbamate typically involves the esterification of 2-ethylhexanol with octylcarbamic acid. The reaction is catalyzed by acidic catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), further enhances the purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 2-Ethylhexyl octylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it back to its alcohol and amine components.
Substitution: It can undergo nucleophilic substitution reactions, where the carbamate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed under mild conditions.
Major Products Formed:
Oxidation: Formation of oxides and ketones.
Reduction: Regeneration of 2-ethylhexanol and octylamine.
Substitution: Formation of substituted carbamates
Aplicaciones Científicas De Investigación
2-Ethylhexyl octylcarbamate has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the formulation of biocompatible materials.
Medicine: Incorporated in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of personal care products, lubricants, and plasticizers
Mecanismo De Acción
The mechanism of action of 2-ethylhexyl octylcarbamate involves its interaction with cellular membranes, enhancing their permeability. This property makes it an effective carrier for active ingredients in drug delivery systems. The compound targets lipid bilayers, facilitating the transport of molecules across cell membranes .
Comparación Con Compuestos Similares
2-Ethylhexyl methoxycinnamate: Used in sunscreens for UV protection.
Octyl methoxycinnamate: Another sunscreen agent with similar properties.
2-Ethylhexyl salicylate: Used in sunscreens and personal care products.
Uniqueness: 2-Ethylhexyl octylcarbamate stands out due to its superior emollient properties and its ability to enhance the permeability of cellular membranes. This makes it particularly valuable in the formulation of drug delivery systems and personal care products .
Propiedades
Número CAS |
96163-10-9 |
|---|---|
Fórmula molecular |
C17H35NO2 |
Peso molecular |
285.5 g/mol |
Nombre IUPAC |
2-ethylhexyl N-octylcarbamate |
InChI |
InChI=1S/C17H35NO2/c1-4-7-9-10-11-12-14-18-17(19)20-15-16(6-3)13-8-5-2/h16H,4-15H2,1-3H3,(H,18,19) |
Clave InChI |
QFWUSCYVEAQOER-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCNC(=O)OCC(CC)CCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-Acetamido-4-(2-phenylhydrazinylidene)-1,2-oxazol-5(4H)-ylidene]acetamide](/img/structure/B14337720.png)
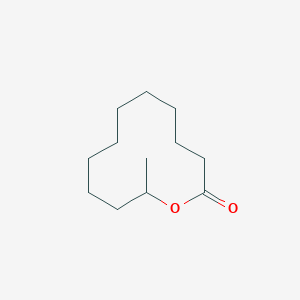
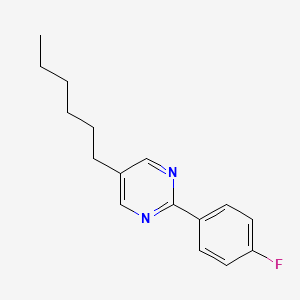
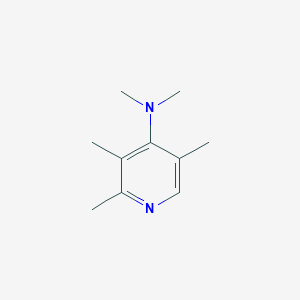
![2-[2-(4-Amino-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzene-1-sulfonic acid](/img/structure/B14337754.png)

